molecular formula C31H27FN6O4S3 B2968137 N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide CAS No. 362507-96-8

N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide

Cat. No.: B2968137
CAS No.: 362507-96-8
M. Wt: 662.77
InChI Key: IMOJGVAWGRVXAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex heterocyclic molecule featuring multiple pharmacophores:

  • A 4,5-dihydro-1H-pyrazole core substituted with a 2,3-dimethoxyphenyl group and a thiophen-2-yl moiety.
  • A 4-(4-fluorophenyl)-4H-1,2,4-triazole ring linked via a sulfanyl-2-oxoethyl bridge.
  • A terminal thiophene-2-carboxamide group.

Properties

IUPAC Name

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27FN6O4S3/c1-41-24-7-3-6-21(29(24)42-2)23-16-22(25-8-4-14-43-25)36-38(23)28(39)18-45-31-35-34-27(17-33-30(40)26-9-5-15-44-26)37(31)20-12-10-19(32)11-13-20/h3-15,23H,16-18H2,1-2H3,(H,33,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOJGVAWGRVXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CNC(=O)C5=CC=CS5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27FN6O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide (commonly referred to as Compound A) is a complex organic molecule that has garnered attention for its biological activity, particularly in the fields of oncology and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Characteristics

PropertyValue
Molecular FormulaC36H36N6O5S2
Molecular Weight696.85 g/mol
LogP6.3684
Polar Surface Area100.603 Å
Hydrogen Bond Acceptors11
Hydrogen Bond Donors1

The biological activity of Compound A is primarily attributed to its ability to interact with various molecular targets within cells. The presence of multiple functional groups facilitates non-covalent interactions such as hydrogen bonding and π-π stacking, which can modulate the activity of target proteins involved in critical cellular processes. This compound has shown potential in inhibiting key enzymes and receptors associated with cancer progression and inflammation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of Compound A through various assays:

  • Cell Line Studies :
    • Compound A exhibited significant cytotoxic effects against several cancer cell lines including MCF7 (breast cancer), SF-268 (central nervous system), and NCI-H460 (lung cancer) with IC50 values ranging from 3.79 µM to 42.30 µM .
    • In a comparative study, derivatives of pyrazole similar to Compound A showed IC50 values as low as 0.067 µM against Aurora-A kinase, indicating strong potential for targeted cancer therapies .
  • Mechanistic Insights :
    • The compound's structure allows it to inhibit cell proliferation by inducing apoptosis in cancer cells. For instance, it has been reported to cause significant cell apoptosis in A549 lung cancer cells with an IC50 of approximately 26 µM .
    • Additionally, it has been shown to inhibit angiogenesis by blocking VEGF-induced proliferation in endothelial cells .

Case Study 1: Anticancer Screening

A study conducted by Walid Fayad et al. focused on screening a library of compounds for anticancer activity using multicellular spheroids as a model system. Compound A was identified among several candidates that demonstrated significant growth inhibition across multiple cancer types .

Case Study 2: In Vivo Studies

Further investigations into the pharmacokinetics and toxicity profiles of Compound A are ongoing. Preliminary results suggest that it has favorable absorption characteristics and low toxicity in animal models, making it a promising candidate for further development as an anticancer drug .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

A comparative analysis of structural motifs and substituents is summarized below:

Compound Class Core Structure Key Substituents Functional Groups Reference
Target Compound Dihydro-pyrazole + triazole 2,3-Dimethoxyphenyl, 4-fluorophenyl, thiophene-2-carboxamide Amide, sulfanyl, methoxy, fluoro -
Nitrothiophene carboxamides Thiazole + nitrothiophene 3-Methoxy-4-(trifluoromethyl)phenyl, 3,5-difluorophenyl Nitro, trifluoromethyl, fluoro
Isoxazole carboxamides Isoxazole Diethylaminophenyl, methylthiophene Amide, methyl, diethylamino
Triazole-thiones 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl Sulfonyl, thione, fluoro
Thiadiazole-thiones 1,3,4-Thiadiazole 4-Nitrophenyl, alkyl/aryl chloroacetamide Thione, nitro, chloroacetamide

Key Observations:

  • The target compound uniquely combines a dihydro-pyrazole core with a triazole-thioether bridge, distinguishing it from simpler thiazole or isoxazole derivatives .
  • The 2,3-dimethoxyphenyl group contrasts with electron-withdrawing substituents (e.g., nitro, trifluoromethyl) in other compounds, suggesting divergent electronic profiles and binding modes .

Electronic and Physicochemical Properties

  • Electron-Donating vs.
  • Molecular Weight and Complexity : The target compound’s molecular weight (~650–700 g/mol) exceeds simpler carboxamides (e.g., ~400 g/mol in ), which may impact pharmacokinetics but could improve target specificity.

Q & A

Q. What synthetic strategies are recommended for constructing the multi-heterocyclic core of this compound?

The compound’s synthesis likely involves sequential heterocycle formation, such as:

  • Pyrazole ring formation via cyclocondensation of hydrazines with diketones or α,β-unsaturated carbonyls (common in thiophene-pyrazole hybrids) .
  • Triazole ring synthesis using Huisgen cycloaddition or thiosemicarbazide cyclization, as seen in structurally similar 1,2,4-triazole derivatives .
  • Thioether linkage introduction through nucleophilic substitution between a thiol-containing intermediate and a halogenated alkyl chain (e.g., 2-oxoethylsulfanyl groups) . Key steps should prioritize regioselectivity and purity, validated by LC-MS and NMR .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

A multi-technique approach is essential:

  • 1H/13C NMR to verify substitution patterns (e.g., 4-fluorophenyl, thiophene) and diastereotopic protons in the 4,5-dihydropyrazole ring .
  • HRMS for molecular weight confirmation, critical given the compound’s complexity .
  • IR spectroscopy to identify functional groups (e.g., C=O at ~1700 cm⁻¹, S-H absence confirming thioether formation) .
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities in the pyrazole-triazole-thiophene scaffold .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Prioritize target-agnostic screens:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi, given the known activity of thiophene and triazole derivatives .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) to assess selectivity .
  • Enzyme inhibition : Test against kinases or proteases via fluorescence-based assays, leveraging the compound’s hydrogen-bonding motifs (amide, triazole) .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across different assay conditions?

  • Dose-response curve normalization : Account for solvent effects (e.g., DMSO tolerance limits) and serum protein binding, which may reduce apparent potency .
  • Metabolic stability assessment : Use liver microsome models to identify rapid degradation (e.g., esterase-mediated hydrolysis of the carboxamide) causing false negatives .
  • Orthogonal assays : Validate hits with SPR (surface plasmon resonance) for direct target binding or transcriptomics to confirm pathway modulation .

Q. What computational methods optimize the compound’s binding affinity for a specific target?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with conserved residues in the target’s active site (e.g., hydrophobic pockets for 2,3-dimethoxyphenyl) .
  • MD simulations : Assess dynamic stability of ligand-target complexes (≥100 ns trajectories) to identify flexible regions requiring rigidification .
  • QSAR modeling : Train models on analogs (e.g., 1,2,4-triazole-thiophene hybrids) to predict substituent effects on potency .

Q. How can reaction conditions be optimized to improve yield during scale-up?

  • DoE (Design of Experiments) : Apply factorial designs to variables like temperature, catalyst loading, and solvent polarity .
  • Flow chemistry : Transition batch synthesis to continuous flow for exothermic steps (e.g., triazole cyclization), improving heat dissipation and reproducibility .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor intermediate formation and minimize side reactions .

Q. What strategies mitigate instability of the thioether linkage under oxidative conditions?

  • Protective group strategies : Introduce tert-butylthio groups during synthesis, later deprotected to free thiols .
  • Formulation additives : Use antioxidants (e.g., ascorbic acid) in biological assays to prevent premature oxidation to sulfones .
  • Structural analogs : Replace the thioether with sulfoximines or triazoles to retain geometry while enhancing stability .

Methodological Considerations

  • Data contradiction analysis : Cross-reference HPLC purity (>95%) with bioactivity outliers to rule out impurity-driven artifacts .
  • Non-covalent interaction mapping : Employ STD-NMR or ITC to quantify binding thermodynamics, critical for structure-activity refinement .
  • Regioselective modifications : Use directing groups (e.g., pyrazole N-methylation) to control substitution patterns in the triazole ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.